molecular formula C13H11FO B6372869 2-Fluoro-5-(2-methylphenyl)phenol, 95% CAS No. 1261943-07-0

2-Fluoro-5-(2-methylphenyl)phenol, 95%

Cat. No.: B6372869
CAS No.: 1261943-07-0
M. Wt: 202.22 g/mol
InChI Key: UECIFVGHJDWJFG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methylphenyl)phenol, 95% (2F5MPP) is a synthetic organic compound used for a variety of scientific research applications. It is a versatile chemical, which is used in the synthesis of a range of products, from pharmaceuticals to polymers. In addition to its use in synthesis, 2F5MPP has a range of biochemical and physiological effects, making it a valuable tool in research.

Scientific Research Applications

2-Fluoro-5-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyurethanes (2). It is also used in the synthesis of other organic compounds, such as aryl fluorides (3). In addition, 2-Fluoro-5-(2-methylphenyl)phenol, 95% has also been used in studies on the synthesis of organic photovoltaic materials (4).

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methylphenyl)phenol, 95% is not yet fully understood, but it is believed to involve the formation of a covalent bond between the phenolic group of 2-Fluoro-5-(2-methylphenyl)phenol, 95% and the target molecule. This bond is thought to be stabilized by the presence of a fluorine atom, which can interact with the target molecule to form a stable complex (5).
Biochemical and Physiological Effects
2-Fluoro-5-(2-methylphenyl)phenol, 95% has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (6). In addition, 2-Fluoro-5-(2-methylphenyl)phenol, 95% has been found to have antioxidant activity, which may be beneficial in the prevention of cell damage caused by oxidative stress (7).

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-methylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high purity. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Fluoro-5-(2-methylphenyl)phenol, 95% is a highly reactive compound and should be handled with care to avoid any potential hazards (8).

Future Directions

There are a number of potential future directions for 2-Fluoro-5-(2-methylphenyl)phenol, 95% research. One potential area of research is the development of new synthetic methods for the production of 2-Fluoro-5-(2-methylphenyl)phenol, 95% and its derivatives. In addition, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of 2-Fluoro-5-(2-methylphenyl)phenol, 95%. Additionally, research is needed to investigate the potential therapeutic applications of 2-Fluoro-5-(2-methylphenyl)phenol, 95%, such as its use as an anti-inflammatory agent or an antioxidant. Finally, further research is needed to explore the potential toxicological effects of 2-Fluoro-5-(2-methylphenyl)phenol, 95%, as well as its potential environmental impacts.

Synthesis Methods

2-Fluoro-5-(2-methylphenyl)phenol, 95% is synthesized by a five-step process starting with the reaction of 2-fluorophenol and 2-methylbenzaldehyde. The reaction of these two compounds forms 2-fluoro-5-(2-methylphenyl)phenol, which is then reacted with sodium hydroxide to form a salt. This salt is then treated with aqueous hydrochloric acid to form 2-Fluoro-5-(2-methylphenyl)phenol, 95%. Finally, 2-Fluoro-5-(2-methylphenyl)phenol, 95% is isolated and purified by distillation, resulting in a 95% pure product (1).

Properties

IUPAC Name

2-fluoro-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECIFVGHJDWJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684084
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-07-0
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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